Pyrroloquinoline quinol
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Overview
Description
Pyrroloquinoline quinol, also known as pyrroloquinoline quinone, is a redox cofactor and antioxidant. It is a tricyclic o-quinone compound that plays a significant role in various biological processes. This compound is found naturally in soil, certain foods, and human tissues. It is known for its potent antioxidant properties and its involvement in cellular processes, including mitochondrial function and protection against oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrroloquinoline quinol can be synthesized through various chemical and microbial methods. One common synthetic route involves the reduction of pyrroloquinoline quinone using thiols such as thiophenol, mercaptoethanol, cysteine, and 1,4-butanedithiol in acetate buffer under anaerobic conditions . Another method involves microbial synthesis, where specific bacteria are used to produce pyrroloquinoline quinone, which is then reduced to this compound .
Industrial Production Methods
Industrial production of this compound primarily relies on microbial fermentation processes. High-yielding bacterial strains are selected and optimized for efficient production. The fermentation process involves cultivating these bacteria in controlled conditions, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
Pyrroloquinoline quinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized back to pyrroloquinoline quinone.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as NADPH, cysteine, and glutathione are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include pyrroloquinoline quinone (from oxidation) and various substituted derivatives of this compound (from substitution reactions) .
Scientific Research Applications
Pyrroloquinoline quinol has a wide range of scientific research applications:
Mechanism of Action
Pyrroloquinoline quinol acts as a cofactor for various bacterial enzymes, including glucose and alcohol dehydrogenases. It facilitates redox reactions by cycling between its oxidized (pyrroloquinoline quinone) and reduced (this compound) forms. This redox cycling is crucial for its antioxidant properties and its role in protecting cells from oxidative damage . This compound also enhances mitochondrial function by promoting the biogenesis of new mitochondria and protecting existing ones from oxidative stress .
Comparison with Similar Compounds
Pyrroloquinoline quinol is unique compared to other similar compounds due to its potent antioxidant properties and its role as a redox cofactor. Similar compounds include:
Coenzyme Q10 (CoQ10): Both compounds are involved in mitochondrial function and have antioxidant properties.
Ascorbic Acid (Vitamin C): Both are antioxidants, but this compound has a broader range of biological activities, including its role as a cofactor in enzymatic reactions.
Riboflavin (Vitamin B2): Similar in its role as a cofactor, but this compound has additional antioxidant properties.
Properties
CAS No. |
79127-57-4 |
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Molecular Formula |
C14H8N2O8 |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
4,5-dihydroxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid |
InChI |
InChI=1S/C14H8N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,16-18H,(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
QKZCLDGSTDNTDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C(C(=C3C=C(N=C3C2=C1C(=O)O)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
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